Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the benzothiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The bromine atom is introduced through bromination of the intermediate compound using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form thiols.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzothiazines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The bromine atom and the benzothiazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Lacks the bromine atom, resulting in different biological activities.
Phenothiazine: An analogue where the o-phenylene group is replaced by an ethylene linkage, leading to different pharmacological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
82297-83-4 |
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Molecular Formula |
C12H12BrNO2S |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
QTEGADZUIXWPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Br)C |
Origin of Product |
United States |
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